REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:5]Cl)[CH2:4][O:3]1.[C-:7]#[N:8].[Na+].[C-:10]#[N:11].[K+]>Cl.O>[C:7]([CH2:4][C:2]([CH3:1])([OH:3])[CH2:5][C:10]#[N:11])#[N:8] |f:1.2,3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC1(OC1)CCl
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 hours at that temperature the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warmed to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 150 ml ethyl acetate each
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(CC#N)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.4 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |